2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one
Overview
Description
2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthetic Chemistry
2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one is used in the synthesis of various chemical compounds. For instance, its selective bromine-magnesium exchange has been achieved using MesMgBr as a reagent, facilitating the creation of various pyridazin-3(2H)-one derivatives. This process is critical for producing a range of novel compounds with potential applications in pharmaceuticals and materials science (Verhelst et al., 2011).
2. Novel Compound Formation
It plays a role in the formation of new pyridazino[4,5-c]isoquinolinones through the Suzuki cross-coupling reaction. This demonstrates its utility in creating complex molecular structures, potentially useful in drug discovery and material sciences (Riedl et al., 2002).
3. Large Scale Synthesis
This compound is also significant in large-scale chemical synthesis. For example, a method was developed for the large-scale synthesis of 3-chloro-5-methoxypyridazine, showcasing its importance in industrial chemical production (Bryant et al., 1995).
4. Derivative Synthesis
It is used in the synthesis of 4-aryl-5-hydroxy- and 5-aryl-4-hydroxypyridazin-3(2H)-ones, which are precursors for various other chemical compounds, highlighting its role in facilitating diverse chemical reactions (Maes et al., 2002).
5. Allelochemical Research
In the field of allelochemicals and phytochemistry, related compounds (such as 1,4-benzoxazin-3(4H)-one derivatives) have been studied for their biological properties, including phytotoxic, antimicrobial, and insecticidal properties. This suggests potential agricultural applications for derivatives of this compound (Macias et al., 2006).
Properties
IUPAC Name |
2-benzyl-4-chloro-5-methoxypyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-10-7-14-15(12(16)11(10)13)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZQNLPOHROISY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353162 | |
Record name | 2-benzyl-4-chloro-5-methoxypyridazin-3(2h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40890-47-9 | |
Record name | 2-benzyl-4-chloro-5-methoxypyridazin-3(2h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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